molecular formula C25H24N2OS B11616902 (4-benzylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone

(4-benzylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone

Cat. No.: B11616902
M. Wt: 400.5 g/mol
InChI Key: NULGAUVYLVFLMA-UHFFFAOYSA-N
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Description

10-(4-BENZYLPIPERIDINE-1-CARBONYL)-10H-PHENOTHIAZINE is a complex organic compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistaminic agents. The incorporation of the benzylpiperidine moiety into the phenothiazine structure potentially enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-BENZYLPIPERIDINE-1-CARBONYL)-10H-PHENOTHIAZINE typically involves multi-step organic reactions. One common method starts with the preparation of 4-benzylpiperidine-1-carbonyl chloride, which is then reacted with phenothiazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-(4-BENZYLPIPERIDINE-1-CARBONYL)-10H-PHENOTHIAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

10-(4-BENZYLPIPERIDINE-1-CARBONYL)-10H-PHENOTHIAZINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antihistaminic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 10-(4-BENZYLPIPERIDINE-1-CARBONYL)-10H-PHENOTHIAZINE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain receptors and enzymes. For example, phenothiazines are known to interact with dopamine receptors, which play a crucial role in the regulation of mood and behavior .

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.

    Promethazine: A phenothiazine derivative used as an antihistaminic agent.

    Fluphenazine: A phenothiazine derivative used in the treatment of schizophrenia.

Uniqueness

10-(4-BENZYLPIPERIDINE-1-CARBONYL)-10H-PHENOTHIAZINE is unique due to the presence of the benzylpiperidine moiety, which may enhance its pharmacological properties compared to other phenothiazine derivatives. This structural modification can potentially lead to improved efficacy and reduced side effects in therapeutic applications .

Properties

Molecular Formula

C25H24N2OS

Molecular Weight

400.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-phenothiazin-10-ylmethanone

InChI

InChI=1S/C25H24N2OS/c28-25(26-16-14-20(15-17-26)18-19-8-2-1-3-9-19)27-21-10-4-6-12-23(21)29-24-13-7-5-11-22(24)27/h1-13,20H,14-18H2

InChI Key

NULGAUVYLVFLMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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